molecular formula C10H14N2O2 B12104377 5-(Diethylamino)-2-nitrosophenol CAS No. 6358-20-9

5-(Diethylamino)-2-nitrosophenol

Cat. No.: B12104377
CAS No.: 6358-20-9
M. Wt: 194.23 g/mol
InChI Key: NXYYRSJPSPRDEO-UHFFFAOYSA-N
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Description

5-(Diethylamino)-2-nitrosophenol is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to a phenol ring, which is further substituted with a diethylamino group (-N(C2H5)2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-nitrosophenol typically involves the nitration of 5-(Diethylamino)phenol. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso derivative. Common reagents used in this synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl). The reaction is usually conducted at low temperatures to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the consistent production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-nitrosophenol undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form a nitro group (-NO2).

    Reduction: The nitroso group can be reduced to form an amino group (-NH2).

    Substitution: The phenol ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 5-(Diethylamino)-2-nitrophenol

    Reduction: 5-(Diethylamino)-2-aminophenol

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

5-(Diethylamino)-2-nitrosophenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-nitrosophenol involves its interaction with molecular targets through its nitroso and diethylamino groups. These functional groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it a versatile agent in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Diethylamino)-2-nitrophenol
  • 5-(Diethylamino)-2-aminophenol
  • 5-(Diethylamino)phenol

Uniqueness

5-(Diethylamino)-2-nitrosophenol is unique due to the presence of both a nitroso group and a diethylamino group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(diethylamino)-2-nitrosophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12(4-2)8-5-6-9(11-14)10(13)7-8/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYYRSJPSPRDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043859
Record name 5-Diethylamino-2-nitrosophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16761-04-9, 6358-20-9
Record name 5-Diethylamino-2-nitrosophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Diethylamino)-2-nitrosophenol
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